molecular formula C6H13N3O2 B1346193 N'-hydroxy-2-(morpholin-4-yl)ethanimidamide CAS No. 5815-63-4

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide

Cat. No.: B1346193
CAS No.: 5815-63-4
M. Wt: 159.19 g/mol
InChI Key: FOJBQTQQONWJDQ-UHFFFAOYSA-N
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Description

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide is an organic compound with the chemical formula C6H13N3O2 It is known for its unique structure, which includes a morpholine ring and an amidoxime group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide typically involves the reaction of morpholine with acetamidoxime under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and increasing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the amidoxime group to an amine.

    Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include oximes, nitriles, amines, and substituted morpholine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N'-hydroxy-2-(morpholin-4-yl)ethanimidamide involves its interaction with specific molecular targets. The amidoxime group can form hydrogen bonds with biological molecules, influencing their activity. The morpholine ring can interact with enzymes and receptors, modulating their function. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperidin-4-yl)acetamidoxime
  • 2-(Thiomorpholin-4-yl)acetamidoxime
  • 2-(Pyrrolidin-4-yl)acetamidoxime

Uniqueness

N'-hydroxy-2-(morpholin-4-yl)ethanimidamide is unique due to its morpholine ring, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N'-hydroxy-2-morpholin-4-ylethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O2/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJBQTQQONWJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40973724
Record name N-Hydroxy(morpholin-4-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5815-63-4
Record name N-Hydroxy(morpholin-4-yl)ethanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40973724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(morpholin-4-yl)acetamidoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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